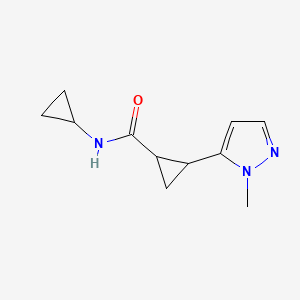

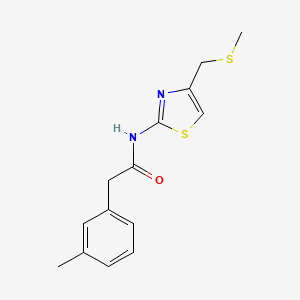

N-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide” is a compound that likely belongs to the class of organic compounds known as benzamides or naphthalenes . These are organic compounds containing a carboxamido substituent attached to a benzene or naphthalene ring .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized through intermediate derivatization methods (IDMs) . For instance, twenty-five derivatives containing 3-methyl-1H-pyrazol-5-yl were synthesized to enhance quinclorac potency .Aplicaciones Científicas De Investigación

Organic Synthesis and Medicinal Chemistry Applications

Annulation Methods for Pyrazole Derivatives : A study demonstrates the Brönsted acid-mediated annulations of 1-cyanocyclopropane-1-carboxylates with arylhydrazines to afford 1,3,5-trisubstituted pyrazoles. This efficient method allows access to structurally diverse pyrazole derivatives, indicating the utility of similar cyclopropane and pyrazole structures in synthesizing complex molecules (Xue et al., 2016).

Antitumor Agents : Benzothiazole derivatives synthesized from compounds structurally related to N-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide show selective cytotoxicity against tumorigenic cell lines, highlighting the potential of cyclopropane and pyrazole derivatives in cancer therapy (Yoshida et al., 2005).

Catalyzed Reactions for Pyrazoline Formation : Research on Lewis acid catalyzed reactions of donor–acceptor cyclopropanes with 1- and 2-pyrazolines forming substituted 2-pyrazolines and 1,2-diazabicyclo[3.3.0]octanes showcases the reactivity of cyclopropane derivatives in constructing complex nitrogen-containing structures (Tomilov et al., 2010).

N-Cyclopropylation of Cyclic Amides and Azoles : A study reports the direct transfer of a cyclopropyl group onto the nitrogen of heterocycles or amides, a method that could be of interest for introducing cyclopropyl groups into molecules similar to the target compound for pharmaceutical applications (Gagnon et al., 2007).

Synthesis of Pyrazole Derivatives : The transformation of 1H-pyrazole-3-carboxylic acid into various 1H-pyrazole-3-carboxamides and -3-carboxylate derivatives showcases the versatility of pyrazole compounds in synthesizing biologically active molecules, potentially relevant to the chemistry of compounds like this compound (Yıldırım et al., 2005).

Mecanismo De Acción

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors

Mode of Action

It is known that similar compounds interact with their targets, resulting in various biological activities . The exact interaction of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, suggesting that they may affect multiple pathways

Result of Action

Similar compounds have been found to exhibit various biological activities , suggesting that this compound may have similar effects

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds

Propiedades

IUPAC Name |

N-cyclopropyl-2-(2-methylpyrazol-3-yl)cyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-14-10(4-5-12-14)8-6-9(8)11(15)13-7-2-3-7/h4-5,7-9H,2-3,6H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFJFVVYOIUNAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2CC2C(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2641676.png)

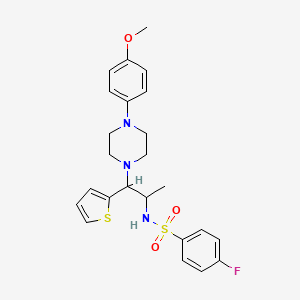

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,6-difluorophenyl)amino)formamide](/img/structure/B2641678.png)

![N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2641679.png)

![2-[(1-methanesulfonylpiperidin-4-yl)oxy]quinoxaline](/img/structure/B2641682.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoic acid](/img/structure/B2641684.png)

![2,4-dimethyl-N-{3-[(prop-2-en-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide](/img/structure/B2641686.png)

![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2641691.png)

![2-(3,4-Dichlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol](/img/structure/B2641694.png)

![N-(4-ethylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2641695.png)